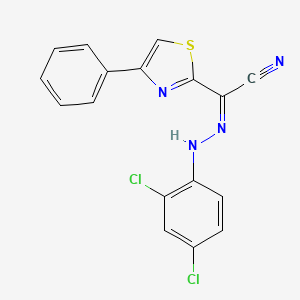
3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803597-51-4 . It has a molecular weight of 213.71 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotoxic Properties
Research on analogues similar to "3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride" has shown that methoxy substitution on certain tetrahydroisoquinoline compounds can affect their neurotoxicity. For instance, methoxy substitution was found to increase toxicity, whereas hydroxyl substitution decreased it. Derivatives with hydroxyl substitutions exhibited potential for treating neurodegenerative diseases like Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).
Inhibition of Tubulin Polymerization
Methoxy-substituted compounds, including those similar to "this compound," have been investigated for their ability to inhibit tubulin polymerization, a mechanism associated with cytostatic activity. This property suggests potential applications in cancer therapy, as the inhibition of tubulin polymerization can disrupt microtubule assembly, an essential process for cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Radiopharmaceutical Applications
"this compound" and its analogues have also been explored for potential applications in radiopharmaceuticals. Compounds synthesized for targeting poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes, could aid in imaging applications related to the enzyme's excessive activation, utilizing positron emission tomography (PET) for diagnostic purposes (Miyake, Shimadzu, Hashimoto, Ishida, Shibakawa, & Nishimura, 2000).
Pharmacological Effects on Blood Pressure and Smooth Muscle
Studies on related tetrahydroisoquinoline compounds have examined their effects on blood pressure, respiration, and smooth muscle, indicating that methoxy and ethoxy groups can influence these physiological parameters. Such findings suggest potential for designing novel pharmacological agents targeting cardiovascular conditions or disorders involving smooth muscle dysfunction (Fassett & Hjort, 1938).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of compounds related to "this compound" have been explored, with some studies identifying novel natural products exhibiting significant activity against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that tetrahydroquinoline derivatives, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Tetrahydroquinoline derivatives are known to impact a range of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities, suggesting that they may have significant molecular and cellular effects .
Propiedades
IUPAC Name |
3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANKNRURNXKMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2N1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)
![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)
![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)
![1-Cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2915010.png)



![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)